molecular formula C14H9FN4O3S B2750039 1-(6-Fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)urea CAS No. 391868-15-8

1-(6-Fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)urea

Cat. No.: B2750039
CAS No.: 391868-15-8
M. Wt: 332.31
InChI Key: OOIDPJFHMOTMEV-UHFFFAOYSA-N
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Description

1-(6-Fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)urea is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology

In biological research, benzothiazole derivatives are often investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

Industry

In the industrial sector, such compounds can be used in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)urea typically involves the reaction of 6-fluoro-1,3-benzothiazole with 4-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring or the nitrophenyl group.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Products may include oxidized derivatives of the benzothiazole ring.

    Reduction: The major product would be the corresponding amine derivative.

    Substitution: Substituted derivatives at the fluorine position.

Mechanism of Action

The mechanism of action of 1-(6-Fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)urea would depend on its specific biological target. Generally, benzothiazole derivatives can interact with proteins or nucleic acids, inhibiting their function. The fluorine atom may enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Chloro-1,3-benzothiazol-2-yl)-1-(4-nitrophenyl)urea
  • 3-(6-Methyl-1,3-benzothiazol-2-yl)-1-(4-nitrophenyl)urea
  • 3-(6-Bromo-1,3-benzothiazol-2-yl)-1-(4-nitrophenyl)urea

Uniqueness

The presence of the fluorine atom in 1-(6-Fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)urea may confer unique properties such as increased metabolic stability and enhanced binding affinity to biological targets compared to its chloro, methyl, or bromo analogs.

Properties

IUPAC Name

1-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN4O3S/c15-8-1-6-11-12(7-8)23-14(17-11)18-13(20)16-9-2-4-10(5-3-9)19(21)22/h1-7H,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIDPJFHMOTMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NC3=C(S2)C=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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